molecular formula C17H19N3O2 B7593525 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide

3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide

Cat. No. B7593525
M. Wt: 297.35 g/mol
InChI Key: RMAQZCOHJYJOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as MPPCP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors and may also have antioxidant and anti-inflammatory effects. In cancer research, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In immunology, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the activity of T cells and may also have anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In immunology, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the production of cytokines and chemokines, which play a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in scientific research is its potential therapeutic applications in various fields. Another advantage is its relatively low toxicity compared to other synthetic compounds. However, one limitation of using 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. In neuroscience, further research is needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide and its potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, further research is needed to determine the optimal dosage and administration of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide for the treatment of cancer. In immunology, further research is needed to determine the potential use of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in the treatment of autoimmune diseases. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide.
Conclusion:
3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications in various fields. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and modulate the immune response. While 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has several advantages for lab experiments, such as its potential therapeutic applications and low toxicity, it also has limitations such as its limited availability and high cost. Further research is needed to fully understand the potential of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide in various fields and to develop more efficient methods for synthesizing it.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxybenzaldehyde with pyridine-3-carboxylic acid to form 2-(2-methoxyphenyl)pyridine-3-carboxaldehyde. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide.

Scientific Research Applications

3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and immunology. In neuroscience, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, 3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-7-3-2-6-15(16)13-8-10-20(12-13)17(21)19-14-5-4-9-18-11-14/h2-7,9,11,13H,8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAQZCOHJYJOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide

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